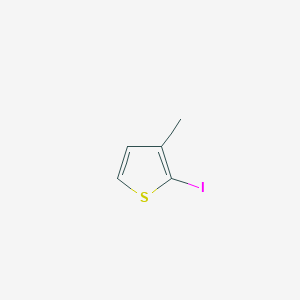

2-Iodo-3-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQICPBFMKDHSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472877 | |

| Record name | 2-IODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-40-9 | |

| Record name | 2-IODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 3 Methylthiophene

Direct Iodination Strategies

Direct iodination of 3-methylthiophene (B123197) offers a straightforward approach to 2-iodo-3-methylthiophene. The methyl group at the 3-position directs the electrophilic iodination primarily to the adjacent C2 and C5 positions. However, achieving high regioselectivity for the C2 position requires careful selection of the iodinating agent and reaction conditions.

N-Iodosuccinimide (NIS)-Mediated Iodination from Thiophene (B33073) Precursors

N-Iodosuccinimide (NIS) has emerged as a highly effective and mild reagent for the iodination of thiophene derivatives. wikipedia.orgsioc-journal.cn The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The reactivity of NIS can be enhanced with the use of an acid catalyst, such as 4-toluenesulfonic acid (PTSA), in a green solvent like ethanol (B145695). researchgate.netthieme-connect.com This method often provides the desired iodinated product in high purity, sometimes eliminating the need for further purification steps. researchgate.net

One reported procedure involves treating 3-methylthiophene with NIS in a mixture of chloroform (B151607) and acetic acid at 0°C, yielding this compound in 90% yield after column chromatography. rsc.org The use of NIS is advantageous due to its high reactivity, affordability, and more environmentally friendly profile compared to some traditional iodinating agents. sioc-journal.cn

Table 1: NIS-Mediated Iodination of 3-Methylthiophene

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NIS | Chloroform/Acetic Acid | 0 | 1-6 | 90 | rsc.org |

| NIS, PTSA | Ethanol | 25 | 0.17 | Not specified for 3-methylthiophene, but generally high for other thiophenes | thieme-connect.comchemicalbook.com |

Iodination Utilizing Iodine/Periodic Acid Systems

A classic and efficient method for the iodination of activated aromatic compounds, including thiophenes, involves the use of elemental iodine in the presence of an oxidizing agent like periodic acid (H₅IO₆). thieme-connect.comkyoto-u.ac.jp This system generates a highly electrophilic iodine species in situ, which then attacks the electron-rich thiophene ring. thieme-connect.comorgsyn.org

A specific laboratory method for the preparation of this compound involves reacting 3-methylthiophene with iodine and periodic acid dihydrate in 80% acetic acid containing a catalytic amount of sulfuric acid. kyoto-u.ac.jp The reaction mixture is warmed to 60-65°C for 30 to 60 minutes. This procedure affords this compound in a 72% yield. kyoto-u.ac.jp The use of this reagent combination is particularly effective for achieving monoiodination. orgsyn.org

Table 2: Iodination of 3-Methylthiophene with Iodine/Periodic Acid

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| I₂, H₅IO₆·2H₂O, H₂SO₄ (cat.) | 80% Acetic Acid | 60-65 | 0.5-1 | 72 | kyoto-u.ac.jp |

Regioselective Iodination with Polyhalide Reagents (e.g., Benzyltrimethylammonium (B79724) Dichloroiodate)

Benzyltrimethylammonium dichloroiodate ([BnMe₃N]ICl₂) is a polyhalide reagent that serves as a useful iodinating agent for aromatic compounds, including thiophene derivatives. oup.com The reaction of thiophenes with this reagent in the presence of zinc chloride provides iodo-substituted products. oup.com This method offers an alternative to other iodination techniques, although its specific application for the regioselective synthesis of this compound from 3-methylthiophene is not extensively detailed in the provided sources. However, the general methodology has been applied to various thiophene derivatives, suggesting its potential utility. oup.comresearchgate.net The reaction of 3-methylthiophene with benzyltrimethylammonium dichloroiodate and zinc chloride can lead to the formation of 2,5-diiodo-3-methylthiophene (B94763). oup.com

Precursor-Based Synthetic Routes

In cases where direct iodination may lead to mixtures of isomers or is otherwise inefficient, synthetic routes starting from pre-functionalized thiophene precursors offer a valuable alternative. These methods often provide greater control over the final substitution pattern.

Halogen Exchange Reactions from Bromo-Thiophene Analogs

The conversion of a bromo-substituent to an iodo-substituent, often referred to as a Finkelstein-type reaction, is a powerful tool in the synthesis of iodo-thiophenes. This halogen exchange can be achieved under various conditions, including copper-catalyzed processes. google.comresearchgate.netmdpi.com

One approach involves the lithiation of a bromo-thiophene followed by quenching with an iodine source. For instance, 2-bromo-3-alkylthiophenes can be lithiated at cryogenic temperatures using lithium diisopropylamide (LDA) and then treated with an electrophilic iodine source to introduce the iodine atom. acs.org Another strategy is the copper-catalyzed halogen exchange, where a bromo-aromatic compound is treated with an iodide salt in the presence of a copper catalyst and a suitable ligand. google.comresearchgate.net This method is noted for its mild reaction conditions and good functional group compatibility. google.comresearchgate.net

Table 3: Halogen Exchange for the Synthesis of Iodo-Thiophenes

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| 2-Bromo-3-alkylthiophene | 1. LDA, -78°C; 2. I₂ | Cryogenic lithiation followed by iodination. | acs.org |

| Aryl Bromide | NaI, CuI, Diamine ligand | Mild, general method for converting aryl bromides to aryl iodides. | researchgate.net |

| 3-Bromothiophene | KI, Red copper oxide, L-Proline | Copper-catalyzed Finkelstein reaction. | google.com |

Functional Group Transformations Preceding Iodination (e.g., Sandmeyer-type Deamination)

The Sandmeyer reaction provides an indirect route to introduce an iodine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by iodide. organic-chemistry.orgwikipedia.orgnih.gov This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

For the synthesis of this compound, this would involve the diazotization of 2-amino-3-methylthiophene followed by treatment with an iodide source, typically potassium iodide. organic-chemistry.orgstackexchange.com While copper(I) salts are often catalytic in Sandmeyer reactions for introducing chloro, bromo, or cyano groups, the iodination step with potassium iodide generally does not require a copper catalyst. organic-chemistry.orgstackexchange.com This transformation is a valuable tool in aromatic chemistry for its ability to introduce a wide range of functional groups. nih.gov

Reactivity Profiles and Cross Coupling Reactions of 2 Iodo 3 Methylthiophene

Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-3-methylthiophene

This compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The presence of the iodine atom at the 2-position of the thiophene (B33073) ring provides a reactive site for the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. These reactions are fundamental for constructing complex organic molecules, including oligomers, polymers, and highly functionalized thiophene derivatives for materials science and medicinal chemistry. jcu.edu.auresearchgate.net

Kumada Cross-Coupling for Oligomer and Polymer Architectures

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, is a powerful method for forming aryl-aryl bonds and has been extensively used in the synthesis of thiophene-based materials. jcu.edu.auorganic-chemistry.org This reaction is particularly valuable for creating conjugated polymers and oligomers, where the precise arrangement of monomer units is crucial for the material's electronic and optical properties. ethz.chrsc.org

In the context of this compound, Kumada coupling provides a direct route to poly(3-methylthiophene)s and related oligomeric structures. The reaction typically involves the formation of a Grignard reagent from a halothiophene, which then couples with another halothiophene molecule in the presence of a nickel or palladium catalyst. jcu.edu.auorganic-chemistry.org For instance, the Grignard reagent derived from 2-bromo-3-methylthiophene (B51420) can be coupled with 1,4-dibromobenzene (B42075) using a NiCl₂(PPh₃)₂ catalyst to form 3-methyl-2-[p-(3-methyl-2-thienyl)phenyl]thiophene. jcu.edu.au The use of this compound as a substrate in these reactions is advantageous due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, often leading to milder reaction conditions and higher yields. ethz.ch

The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) is a significant application of Kumada coupling. rsc.org The "Grignard Metathesis" (GRIM) polymerization method allows for the synthesis of well-defined, high molecular weight polymers with predominantly head-to-tail linkages, which enhances the material's conductivity and other electronic properties. rsc.org While specific examples detailing the GRIM polymerization of this compound are not prevalent in the reviewed literature, the principles established with analogous 2-halo-3-alkylthiophenes are directly applicable. jcu.edu.aursc.org

Table 1: Representative Kumada Cross-Coupling Reactions with Thiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Grignard of 2-bromo-3-methylthiophene | 1,4-dibromobenzene | NiCl₂(PPh₃)₂ | 3-methyl-2-[p-(3-methyl-2-thienyl)phenyl]thiophene | jcu.edu.au |

| 2-bromothiophene | Organomagnesium intermediate | Ni(dppp)Cl₂ | Bithiophene derivative | jcu.edu.au |

| 2,5-diiodo-3-alkylthiophene | Magnesium | Ni(dppp)Cl₂ | Poly(3-alkylthiophene) | ethz.ch |

Suzuki-Miyaura Cross-Coupling Strategies in Thiophene Derivatization

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. yonedalabs.comlibretexts.orgwikipedia.org This reaction involves coupling an organoboron compound with an organic halide or triflate and is a cornerstone for synthesizing biaryls, styrenes, and polyolefins. wikipedia.orgnih.gov

For the derivatization of this compound, Suzuki-Miyaura coupling offers a highly efficient and regioselective method for introducing aryl or vinyl substituents at the 2-position. The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₂CO₃) yields 2-aryl-3-methylthiophenes. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partners. jcu.edu.auresearchgate.net

A notable example involves the reaction of 2-bromo-3-methylthiophene with tris(4-(4,4,5,5-tetramethyl- bohrium.comrsc.orgnih.govdioxaborolane)phenyl)amine, which produced the corresponding star-shaped tris[p-(3-methyl-2-thienyl)phenyl]amine in 94% yield, showcasing the reaction's utility in creating complex, functional molecules for applications like dye-sensitized solar cells. jcu.edu.au The higher reactivity of this compound would facilitate such transformations under even milder conditions.

Table 2: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives

| Thiophene Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-3-methylthiophene | tris(4-(4,4,5,5-tetramethyl- bohrium.comrsc.orgnih.govdioxaborolane)phenyl)amine | Pd catalyst | tris[p-(3-methyl-2-thienyl)phenyl]amine | 94% | jcu.edu.au |

| 2,5-dibromo-3-methylthiophene (B84023) | Various arylboronic acids | Pd(0) catalyst | 2,5-diaryl-3-methylthiophene derivatives | Low to moderate | nih.gov |

| 2,4-dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-phenyl-4-bromothiophene | - | researchgate.net |

Stille Cross-Coupling Approaches

The Stille reaction provides another powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgmdpi.com This reaction is widely employed in the synthesis of complex molecules, including natural products and thiophene-based oligomers. jcu.edu.auwikipedia.org

In the synthesis of thiophene oligomers, the Stille coupling is a frequently used method. jcu.edu.au For example, 2,5-dibromo-3-methylthiophene can be coupled with a stannylthiophene derivative to build longer, well-defined oligothiophene chains. jcu.edu.au The reaction of this compound with an appropriate organostannane, catalyzed by a palladium complex like PdCl₂(PPh₃)₂, allows for the introduction of various alkyl, vinyl, or aryl groups at the reactive 2-position. smolecule.com The choice of catalyst and ligands is crucial, and while traditional catalysts are effective, newer systems are continually being developed to improve efficiency and scope. nih.gov

Table 3: Stille Coupling Reactions Involving Thiophene Derivatives

| Thiophene Halide | Organostannane | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-dibromo-3-methylthiophene | Stannylthiophene with protected aldehyde | Pd catalyst | Bithiophene with aldehyde function | 73% (2 steps) | jcu.edu.au |

| 2-Iodo-4-methylthiophene | Trimethyltin | PdCl₂(PPh₃)₂ | 2-Trimethylstannyl-4-methylthiophene | 68% | |

| Aryl Iodide | Complex organostannane | Pd catalyst | Quadrigemine C intermediate | - | wikipedia.org |

Direct Arylation and C-H Activation Studies

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netresearchgate.net This approach involves the direct coupling of a C-H bond with an organic halide, typically catalyzed by palladium. researchgate.net For thiophene derivatives, this method offers a powerful tool for synthesis, but controlling the regioselectivity, particularly between the more acidic α-position (C2/C5) and the less reactive β-position (C3/C4), is a significant challenge. nih.gov

In thiophene chemistry, C-H activation typically occurs preferentially at the α-positions (C2 or C5) due to their higher acidity. nih.gov However, achieving selective functionalization at the less reactive β-positions (C3 or C4) is highly desirable for accessing a broader range of thiophene-based materials and pharmaceuticals. nagoya-u.ac.jpelsevierpure.com

Several strategies have been developed to achieve β-selective arylation. One approach involves using specifically designed palladium catalysts. For example, a catalytic system of PdCl₂ with the electron-deficient phosphite (B83602) ligand P{OCH(CF₃)₂}₃ has been shown to be remarkably general for the β-arylation of various thiophene derivatives with iodoarenes. nagoya-u.ac.jp Another strategy involves a palladium-catalyzed 1,4-migration, where an initial oxidative addition at a C-Br bond on an adjacent aryl ring is followed by migration of the palladium center to the thiophene β-position, enabling subsequent coupling. rsc.org This method allows for the synthesis of 2-aryl-3-heteroarylthiophenes from 2-(2-bromoaryl)thiophenes. rsc.org Recent studies have also demonstrated that β-arylation of thiophenes and benzo[b]thiophenes can be achieved at room temperature with high regioselectivity using aryl iodides as coupling partners, highlighting the operational simplicity and broad functional group tolerance of this method. acs.org

A groundbreaking approach for controlling regioselectivity in C-H activation involves the use of micellar catalysis. bohrium.comnih.gov This technique employs surfactants in water to form micelles, which act as nanoreactors. bohrium.comrsc.org This "green chemistry" approach not only uses an environmentally benign solvent but can also lead to unusual reactivity and selectivity. rsc.orgnih.gov

It has been demonstrated that conducting the direct arylation of thiophenes in a micellar medium can switch the inherent α-selectivity to a challenging β-selectivity. bohrium.comnih.govnih.gov By using a water/surfactant solution, often in combination with an additive like undecanoic acid, high-yielding and regioselective β-arylation of thiophenes can be achieved even at room temperature. bohrium.comnih.gov This method has been successfully applied to the direct functionalization of oligothiophenes, providing access to novel extended fluorescent scaffolds. nih.gov The micellar environment is believed to influence the reaction pathway by altering the substrate's orientation and the catalyst's environment, thereby favoring the activation of the typically less reactive β-C-H bond. bohrium.comresearchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules. For this compound, these reactions are particularly useful for introducing nitrogen-containing functionalities.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne. While this compound does not directly participate as the azide or alkyne component, it can be a precursor to a thiophene-containing azide. However, research has shown that the synthesis of 2-azidothiophene is challenging due to its inherent instability. beilstein-journals.org In contrast, 3-azidothiophene (B14471417) can be synthesized in excellent yield from 3-iodothiophene. beilstein-journals.org

Studies on the synthesis of thiophene-1,2,3-triazole co-oligomers have demonstrated that substituents at the 3-position of 2-iodothiophenes can lead to low or no conversion in the copper-catalyzed azide formation step due to steric hindrance. beilstein-journals.org This suggests that the direct conversion of this compound to the corresponding azide for subsequent click reactions may be inefficient.

Despite these challenges, the click chemistry approach remains a versatile strategy for assembling complex molecular architectures containing thiophene and triazole units. beilstein-journals.orgjapsonline.com These reactions are known for their high yields, mild conditions, and tolerance of a wide variety of functional groups. nih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

| 3-Iodothiophene, Sodium Azide, Terminal Alkyne | CuI, Sodium Ascorbate, N,N'-dimethylethylenediamine | 1,4-Disubstituted 1,2,3-triazole | Good to Excellent | beilstein-journals.org |

| Organic Azides, Terminal Alkynes | Copper(I) source | 1,4-Disubstituted 1,2,3-triazoles | High | wikipedia.org |

This table provides representative examples of the CuAAC reaction, illustrating the general conditions and outcomes. Specific yields for reactions involving this compound derivatives may vary based on steric and electronic factors.

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgnumberanalytics.com This reaction is highly relevant for the functionalization of this compound, allowing for the introduction of a cyano group, a versatile precursor for other functional groups like carboxylic acids and amines. numberanalytics.com

The reaction is typically carried out at elevated temperatures in a polar, high-boiling solvent such as DMF, nitrobenzene, or pyridine. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the nitrile. organic-chemistry.org

A study on the preparation of thiophenecarbonitriles found that heating iodothiophenes with cuprous cyanide in hexamethylphosphoric triamide (HMPA) at 80-90°C resulted in a smooth replacement of the iodine atom. kyoto-u.ac.jp Specifically, 2,5-diiodo-3-methylthiophene (B94763) was successfully converted to 3-methylthiophene-2,5-dicarbonitrile in 83% yield. kyoto-u.ac.jp This demonstrates the feasibility of applying this methodology to this compound derivatives.

Modern variations of this reaction aim for milder conditions and catalytic amounts of copper. organic-chemistry.org For instance, the use of acetone (B3395972) cyanohydrin as a cyanide source in the presence of a copper(I) iodide catalyst has been shown to be effective for the cyanation of alkenyl iodides, a reaction that shares mechanistic similarities with the cyanation of aryl iodides. orgsyn.org

Table 2: Cyanation of Iodothiophene Derivatives

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 2,5-Diiodo-3-methylthiophene | Cuprous cyanide, HMPA | 80-90°C, 1.5-2 hr | 3-Methylthiophene-2,5-dicarbonitrile | 83% | kyoto-u.ac.jp |

| Aryl Halides | Copper(I) cyanide | High temperature, polar solvent | Aryl Nitrile | Varies | chem-station.com |

This table highlights the successful application of the Rosenmund-von Braun reaction and related cyanation methods to iodinated thiophenes.

Lithium-Halogen Exchange Reactions and Organometallic Intermediates

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry used to convert organic halides into organolithium reagents. wikipedia.orgsouthasiacommons.net This reaction is particularly effective for iodoarenes like this compound, proceeding faster than for the corresponding bromides or chlorides. wikipedia.org The reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium. harvard.edu

The resulting organolithium intermediate, 2-lithio-3-methylthiophene, is a powerful nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups onto the thiophene ring. dntb.gov.ua This two-step sequence of lithium-halogen exchange followed by electrophilic trapping is a versatile strategy for the synthesis of substituted thiophenes.

Kinetic studies of the lithium-iodine exchange in a related compound, 2-iodo-5-methylthiophene (B99134), have provided insight into the mechanism, which is believed to involve the formation of a hypervalent iodine "ate complex" as an intermediate. dntb.gov.uacdnsciencepub.com The reactivity of the organolithium species is influenced by its aggregation state (monomer vs. dimer), with the monomer being significantly more reactive. dntb.gov.uacdnsciencepub.com

The Grignard reagent derived from this compound, prepared by reacting it with magnesium, is another important organometallic intermediate. dtic.mil This reagent can participate in various cross-coupling reactions, such as nickel-catalyzed couplings, to form more complex thiophene-containing structures. dtic.mil

Table 3: Lithium-Halogen Exchange and Subsequent Reactions

| Substrate | Reagent | Intermediate | Subsequent Reaction | Product | Reference |

| This compound | n-Butyllithium | 2-Lithio-3-methylthiophene | Trapping with an electrophile | 2-Substituted-3-methylthiophene | wikipedia.org |

| 2-Iodo-5-methylthiophene | 2-Lithio-5-methylthiophene | Ar₂I⁻Li⁺ (ate complex) | Exchange | Exchange products | dntb.gov.uacdnsciencepub.com |

| This compound | Magnesium | 2-(Magnesio)-3-methylthiophene iodide | Ni-catalyzed coupling | Dimeric thiophene derivative | dtic.mil |

This table illustrates the utility of lithium-halogen exchange for generating reactive organometallic intermediates from this compound.

Other Electrophilic and Nucleophilic Functionalization Pathways

Beyond the specific reactions detailed above, this compound can undergo a variety of other functionalization reactions. The iodine atom itself is a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated systems. For example, 2-iodo-5-methylthiophene has been used in Sonogashira cross-coupling reactions with 1,7-octadiyne. researchgate.net

The thiophene ring itself can also undergo electrophilic substitution, although the presence of the iodine atom can influence the regioselectivity. Iodination of 3-methylthiophene (B123197) with N-iodosuccinimide (NIS) can lead to the formation of this compound. thieme-connect.com Further electrophilic attack on this compound would likely occur at the 5-position, which is activated by the electron-donating methyl group and the thiophene sulfur atom. For instance, 2-methylthiophene (B1210033) undergoes highly regioselective alkenylation at the C5 position. chemrxiv.org

Nucleophilic aromatic substitution on the thiophene ring is generally less facile but can be achieved under specific conditions or with highly activated substrates. The primary route for nucleophilic functionalization of this compound, however, remains the initial conversion to an organometallic intermediate via lithium-halogen exchange, followed by reaction with a nucleophile.

Polymerization Chemistry Involving 2 Iodo 3 Methylthiophene and Its Derivatives

Regioregular Polymerization Strategies

Regioregularity, specifically the head-to-tail (HT) coupling of monomer units, is crucial for optimizing the electronic and optical properties of poly(3-alkylthiophene)s. The asymmetric nature of monomers like 2-iodo-3-methylthiophene can lead to different coupling orientations (head-to-head, tail-to-tail, and head-to-tail), and controlling this is a key challenge in polymer synthesis.

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s (P3ATs). tdl.orgrsc.org This method typically involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with an alkyl or vinyl Grignard reagent. acs.orgethz.ch This leads to a halogen-magnesium exchange, or metathesis, forming a mixture of thienyl Grignard regioisomers. ethz.ch Subsequent addition of a nickel-based catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiates polymerization. acs.orgethz.ch

While much of the foundational work on GRIM has utilized 2,5-dibromo-3-alkylthiophenes, the methodology is applicable to iodo-substituted thiophenes as well. tdl.orgacs.org For instance, the polymerization of 2,5-diiodo-3-dodecylthiophene has been successfully demonstrated. acs.org In the case of a mixed halide monomer like 2-bromo-5-iodo-3-alkylthiophene, the greater reactivity of the iodo-group can be exploited for controlled polymerization. tdl.orgrsc.org Nickel-mediated GRIM polymerization of such monomers has been shown to proceed in a "living" chain-growth manner, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. tdl.orgrsc.org In contrast, palladium-based catalysts tend to promote a step-growth mechanism, resulting in lower regioselectivity. tdl.orgrsc.org

The key advantage of the GRIM method is its ability to produce highly regioregular polymers (often >98% HT) from a mixture of monomer regioisomers at room temperature, which is a significant improvement over earlier methods that required cryogenic temperatures. tdl.orgrsc.orgethz.ch

Table 1: Comparison of Catalysts in GRIM Polymerization of 3-Hexylthiophene (B156222) Monomers

| Catalyst Type | Monomer Example | Polymerization Mechanism | Resulting Regioregularity | Molecular Weight Control | Reference |

|---|---|---|---|---|---|

| Nickel (e.g., Ni(dppe)Cl₂) | 2-bromo-5-iodo-3-hexylthiophene | Chain-growth ("living") | High (>95% HT) | Well-defined, low PDI | tdl.org, rsc.org |

| Palladium (e.g., Pd(dppe)Cl₂) | 2,5-dibromo-3-hexylthiophene | Step-growth | Lower (<80% HT) | Non-linear, higher PDI | tdl.org, rsc.org |

| Platinum (e.g., Pt(dppe)Cl₂) | 2,5-dibromo-3-hexylthiophene | Very slow, inefficient | N/A (low MW oligomers) | Poor | tdl.org, rsc.org |

Data derived from studies on 3-hexylthiophene derivatives, which establish the principles applicable to 3-methylthiophene (B123197).

The "living" or controlled nature of catalyst-transfer polycondensation methods like GRIM makes them ideal for the synthesis of well-defined block copolymers. researchgate.net This is achieved by the sequential addition of different monomers to the reaction.

Surface-Initiated Polymerization Techniques for Grafting Poly(3-methylthiophene)

Surface-initiated polymerization (SIP) is a "grafting from" technique used to covalently attach polymer chains to a substrate, creating a dense layer known as a polymer brush. researchgate.net This method offers precise control over the thickness and density of the grafted film.

Surface-initiated Kumada catalyst-transfer polycondensation (SI-KCTP) has been successfully employed to grow poly(3-methylthiophene) (P3MT) films directly from surfaces like indium tin oxide (ITO). nih.govacs.org The process involves modifying the ITO surface with an initiator molecule, typically containing a phosphonic acid group for strong anchoring and an aryl halide to start the polymerization. acs.org This initiator-coated surface is then exposed to a nickel catalyst and the Grignard-functionalized 3-methylthiophene monomer. acs.org

This technique allows for the fabrication of uniform P3MT films with controllable thicknesses, ranging from 30 to 265 nm, by varying the monomer concentration. nih.govacs.org These grafted films are robust and covalently bound, preventing delamination during subsequent processing steps. acs.org Such surface-bound P3MT layers have been demonstrated to be effective hole-transport layers in polymer solar cells, offering a stable alternative to commonly used materials like PEDOT:PSS. acs.orgnih.gov

Table 2: Properties of Surface-Initiated Poly(3-methylthiophene) Films

| Substrate | Polymerization Method | Film Thickness Range | Key Feature | Potential Application | Reference |

|---|---|---|---|---|---|

| Indium Tin Oxide (ITO) | SI-KCTP | 30 - 265 nm | Thickness controlled by monomer concentration | Hole-transport layers | , nih.gov, acs.org |

| Indium Tin Oxide (ITO) | SI-KCTP | Thin films | Covalently bound, prevents delamination | Polymer solar cells | nih.gov, acs.org |

| Silica Nanoparticles | SI-KCTP | N/A | Covalent immobilization of initiator | Functionalized nanoparticles | researchgate.net |

Plasma Polymerization and the Impact of Iodine Doping on Conductivity

Plasma polymerization is a solvent-free technique that uses an ionized gas (plasma) to deposit thin, uniform polymer films onto a substrate from a monomer vapor. researchgate.netutwente.nl Thin films of poly(3-methylthiophene) have been synthesized using microwave-induced plasma polymerization. researchgate.netchula.ac.th

A key advantage of this method is the ability to perform simultaneous doping during film deposition. researchgate.net Iodine is a common p-type dopant for polythiophenes, which increases electrical conductivity by creating charge carriers (polarons and bipolarons) along the polymer backbone. researchgate.netutwente.nl In plasma polymerization, iodine can be introduced into the plasma along with the 3-methylthiophene monomer. researchgate.net

Studies comparing in-situ doped films with those doped after synthesis show that while the initial conductivity might be lower, the in-situ doped films exhibit much greater stability over time. chula.ac.th The conductivity of conventionally doped films often decays rapidly (e.g., within 24 hours), whereas the conductivity of in-situ doped plasma-polymerized P3MT can be sustained for over 160 hours. chula.ac.th However, plasma polymerization can also cause some fragmentation of the monomer, which can limit the ultimate conductivity of the films compared to those produced by chemical synthesis. chula.ac.thaip.org

Table 3: Conductivity of Plasma-Polymerized Methylthiophene Films

| Polymer | Doping Method | Initial Conductivity (S/cm) | Conductivity Stability | Reference |

|---|---|---|---|---|

| Plasma-Polymerized P3MT | Undoped | 1.05 × 10⁻⁷ to 2.01 × 10⁻⁷ | N/A | chula.ac.th |

| Plasma-Polymerized P3MT | In-situ Iodine Doping | ~1.85 × 10⁻⁵ | Sustained for >160 hours | chula.ac.th |

| Plasma-Polymerized P2MT | In-situ Iodine Doping | ~2.29 × 10⁻⁵ | Sustained for >160 hours | chula.ac.th |

| Plasma-Polymerized P3MT | Post-synthesis Doping | Higher initial value | Decays rapidly (<24 hours) | chula.ac.th |

P2MT = Poly(2-methylthiophene)

Mechanistic Investigations in Polymerization Processes

Understanding the mechanism of polymerization is vital for controlling polymer structure and properties. For the GRIM polymerization of thiophenes, mechanistic studies have revealed the critical role of the transition metal catalyst. tdl.orgrsc.org Kinetic and computational studies show that with a nickel catalyst, the catalyst acts as an initiator and remains associated with the growing polymer chain end. tdl.orgrsc.org This "associated pair" is key to the living, chain-growth nature of the polymerization. rsc.org In contrast, palladium catalysts are more prone to dissociate from the polymer chain, leading to side reactions and a step-growth mechanism that randomizes the monomer couplings. tdl.orgrsc.org

For externally initiated polymerizations, such as those used in surface-grafting, the structure of the initiator is also crucial. Studies on aryl- and thiophene-based initiators for the polymerization of 2-bromo-3-hexyl-5-iodothiophene (B174538) have shown that steric hindrance near the reactive site (e.g., an ortho substituent on an aryl initiator) plays a significant role in the polymerization outcome. acs.org Density functional theory (DFT) calculations have been used to analyze the reaction intermediates and have confirmed the importance of these steric effects on the success of the chain-growth mechanism. acs.org These insights are directly applicable to designing systems involving this compound for controlled polymer synthesis.

Advanced Materials Science and Organic Electronic Applications

Role in Dye Chemistry and Photoactive Materials

2-Iodo-3-methylthiophene serves as a crucial and versatile building block in the synthesis of advanced organic materials, particularly those designed for dye chemistry and photoactive applications. chem960.com Its utility stems from the presence of the iodine atom, which facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.netnih.gov These reactions are fundamental for constructing the extended π-conjugated systems that are characteristic of functional dyes and photoactive molecules. The 3-methyl group on the thiophene (B33073) ring helps to modulate the electronic properties and solubility of the resulting materials.

The primary role of this compound is as a precursor or intermediate in the creation of more complex molecules, rather than as a functional material itself. It is a key component in synthesizing a variety of thiophene-based oligomers and polymers that are integral to organic electronics. researchgate.netnih.gov These materials are prominent in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). researchgate.net

For instance, research on D-π-A dyes has shown that modifying the π-conjugated spacer with units like methylthiophene can systematically tune the material's properties. researchgate.net The introduction of a vinylene methylthiophene spacer, for example, has been investigated to enhance the performance of DSSCs. One such dye, 2-cyano-3-(5-(4-(diphenylamino)phenyl)-4-methylthiophenyl-2-yl) acrylic acid, demonstrated a notable solar-to-electricity conversion efficiency. researchgate.net

The photophysical properties of dyes derived from thiophene-based structures are a key area of research. The length and composition of the thiophene-containing π-bridge directly impact the dye's absorption maxima (λmax) and molar extinction coefficients, which determine the efficiency of light absorption. rsc.org

Table 1: Examples of Photovoltaic Performance of DSSCs using Thiophene-Derived Dyes

This table presents data for dyes containing thiophene moieties similar in function to those synthesized from this compound, illustrating the impact of molecular structure on performance.

| Dye Structure/Type | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η%) |

|---|---|---|---|---|

| 2-cyano-3-(5-(4-(diphenylamino)phenyl)-4-methylthiophenyl-2-yl) acrylic acid | 15.76 | 0.72 | 0.73 | 8.27 |

Data sourced from a study on D-π-A dyes and a study on triphenylamine-based dyes. researchgate.net

Furthermore, this compound is a valuable synthon for creating photochromic materials, such as diarylethenes. These molecules can undergo reversible transformations between two isomers when exposed to light, making them suitable for applications like molecular switches and optical data storage. researchgate.net For example, the synthesis of 2,3-bis(5-iodo-2-methylthiophen-3-yl)naphthalene-1,4-dione, a photochrome, highlights the use of iodinated methylthiophene units in building light-sensitive systems. researchgate.net

Theoretical and Computational Investigations of 2 Iodo 3 Methylthiophene and Its Architectures

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to predicting the behavior of 2-iodo-3-methylthiophene at a molecular level. These methods allow for a detailed examination of its electronic characteristics, which are key determinants of its chemical reactivity and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene (B33073) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 2,5-di(p-tolyl)-3-methylthiophene | -5.61 | -0.94 | 4.67 | B3LYP/6-31G(d,p) |

| 2-bromo-5-(p-tolyl)-3-methylthiophene | -5.99 | -1.42 | 4.57 | B3LYP/6-31G(d,p) |

| 2-bromo-5-(4-methoxyphenyl)-3-methylthiophene | -5.78 | -1.28 | 4.50 | B3LYP/6-31G(d,p) |

Data sourced from a computational study on derivatives of 2,5-dibromo-3-methylthiophene (B84023). bohrium.com

The distribution of electron density within a molecule is a key factor governing its reactivity towards electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing this distribution. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the electron-rich sulfur atom and the π-system of the thiophene ring are expected to show negative electrostatic potential. The electron-donating methyl group at the C3 position further increases the electron density on the ring. Conversely, the electronegative iodine atom at the C2 position creates a region of positive potential, known as a σ-hole, making it a site for halogen bonding interactions. researchgate.net The hydrogen atoms of the methyl group and the thiophene ring would exhibit positive potential. researchgate.net These computational predictions of electron distribution are critical for understanding and forecasting the regioselectivity of chemical reactions involving this compound.

Reaction Mechanism Studies Using Computational Models

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the influence of various factors like sterics and electronics.

Grignard Metathesis (GRIM) polymerization is a key method for synthesizing regioregular poly(3-alkylthiophenes). acs.orgtdl.org The regiochemistry of the resulting polymer is highly dependent on kinetic and thermodynamic factors, which are influenced by steric and electronic effects during the catalytic cycle. acs.orgresearchgate.net

The removal of sulfur from organosulfur compounds, known as hydrodesulfurization (HDS), is a critical industrial process. Thiophenic compounds are particularly challenging to desulfurize. acs.org Computational studies using DFT have been vital in elucidating the desulfurization mechanisms on various catalyst surfaces, such as Ni(111) and MoS₂. researchgate.netacs.org

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectra. bohrium.comschrodinger.com These predictions are invaluable for validating experimental results, assigning spectral signals, and gaining deeper insight into the electronic structure and conformational properties of molecules. schrodinger.comresearchgate.net

DFT and its time-dependent extension (TD-DFT) are the workhorses for these predictions. cardiff.ac.uk By calculating the magnetic shielding of nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts with high accuracy. bohrium.comschrodinger.com This is particularly useful for complex molecules where spectral assignment can be ambiguous. Similarly, TD-DFT calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net For thiophene derivatives, these calculations help in understanding the nature of electronic transitions, such as π-π* transitions within the conjugated system. cardiff.ac.uk The comparison between computed and experimental spectra serves as a rigorous test for both the accuracy of the computational method and the correctness of the proposed molecular structure. cardiff.ac.uk

Crystal Structure Analysis and Intermolecular Interactions (e.g., CN···I Lewis Acid-Base Interactions, Halogen Bonding)

The supramolecular architecture of thiophene derivatives is a subject of significant interest due to its implications for the design of advanced materials with tailored electronic and optical properties. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the analysis of closely related, more complex thiophene derivatives. These studies underscore the pivotal role of non-covalent interactions, particularly those involving iodine atoms, in dictating the solid-state packing of these molecules.

A pertinent example is the crystal structure analysis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. iucr.org This compound, which shares the core 3-methylthiophene (B123197) iodide scaffold, provides a clear and well-documented case of how specific intermolecular forces govern the formation of its crystalline architecture.

In the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, the molecules organize into a dimeric structure, referred to as a two-membered cyclamer. iucr.org This arrangement is primarily stabilized by intermolecular CN···I Lewis acid-base interactions. iucr.org A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. sparkl.me In this context, the iodine atom of the C–I bond acts as a Lewis acid, and the nitrogen atom of the cyano group (C≡N) functions as a Lewis base. iucr.orgsioc.ac.cnnih.gov

The interaction involves the donation of a lone pair of electrons from the nitrogen atom to the electrophilic region on the iodine atom, a phenomenon also characteristic of halogen bonding. rug.nl Halogen bonds are directional, non-covalent interactions between a halogen atom (acting as an electrophile) and a nucleophilic site. rug.nl

Detailed crystallographic data for ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate reveals the precise geometry of this CN···I interaction. iucr.org The key parameters of this interaction are summarized in the table below.

Table 1: Intermolecular Interaction Parameters in Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate iucr.org

| Interaction Type | Parameter | Value |

| CN···I Lewis Acid-Base Interaction | N···I Distance | 3.142 (3) Å |

| C—I···N Angle | 166.9 (1) ° | |

| N···I—C Angle | 123.1 (1) ° |

The N···I distance of 3.142 Å is within the expected range for significant CN···I interactions, which typically fall between 2.9 and 3.3 Å. iucr.org The nearly linear C—I···N angle of 166.9 (1)° further confirms the directional nature of this halogen bond-like interaction. iucr.org The formation of such well-defined supramolecular synthons is a recurring motif in the crystal engineering of iodo- and cyano-substituted organic molecules. iucr.org

Derivatives of 2 Iodo 3 Methylthiophene and Their Research Significance

Synthesis and Academic Utility of Functionalized Thiophene (B33073) Derivatives

The reactivity of the carbon-iodine bond in 2-iodo-3-methylthiophene makes it an ideal substrate for introducing various functional groups onto the thiophene ring. This has been extensively exploited in academic research to create novel materials and complex molecules.

Nitriles: Thiophene nitriles are valuable intermediates in organic synthesis. A convenient method for their preparation involves the reaction of iodothiophenes with cuprous cyanide. For instance, the reaction of 2,5-diiodo-3-methylthiophene (B94763) with cuprous cyanide in hexamethylphosphoric triamide (HMPA) at 80-90°C yields 3-methylthiophene-2,5-dicarbonitrile in high yield (83%). kyoto-u.ac.jpkyoto-u.ac.jp This reaction proceeds smoothly, providing a clean and efficient route to these dinitriles. kyoto-u.ac.jpkyoto-u.ac.jp Similarly, palladium-catalyzed cyanation of halothiophenes under mild conditions offers another effective method for preparing thiophenecarbonitriles like 3-methylthiophene-2-carbonitrile. jcu.edu.au

Carboxylates: Thiophene carboxylates are another important class of derivatives with applications in various fields. The synthesis of these compounds can be achieved through the functionalization of this compound. While direct carboxylation methods exist, a common strategy involves the transformation of other functional groups. For example, the hydrolysis of the corresponding nitrile or the oxidation of a side-chain can yield the carboxylic acid, which can then be esterified to the desired carboxylate. The development of efficient synthetic routes to thiophene carboxylates remains an active area of research. unipa.itunipa.it

Spirostannoles: The synthesis of more complex and unique thiophene derivatives, such as spirostannoles, highlights the versatility of this compound as a starting material. While specific examples detailing the synthesis of spirostannoles directly from this compound are not prevalent in the provided search results, the general principles of organotin chemistry suggest that lithiation of this compound followed by reaction with a suitable diorganotin dihalide could provide a pathway to such spirocyclic structures. The synthesis of related organotin compounds often involves the reaction of organolithium or Grignard reagents with tin halides.

Role as Key Intermediates and Building Blocks in Complex Chemical Syntheses

The utility of this compound extends beyond the synthesis of simple functionalized derivatives. It serves as a crucial intermediate and building block in the construction of more complex molecular architectures.

The presence of the iodo group allows for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings enable the formation of carbon-carbon bonds, facilitating the connection of the thiophene core to other aromatic or aliphatic moieties. jcu.edu.authieme-connect.com For example, this compound can be coupled with various boronic acids or esters in Suzuki reactions to generate biaryl and heteroaryl structures. jcu.edu.au Similarly, Sonogashira coupling with terminal alkynes provides access to alkynylthiophenes, which are themselves versatile intermediates. jcu.edu.au

These cross-coupling strategies are instrumental in the synthesis of conjugated polymers and oligomers containing thiophene units. Such materials are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The ability to precisely control the structure and electronic properties of these materials by incorporating specifically substituted thiophene units, derived from precursors like this compound, is a key aspect of this research.

Exploration of Bioactive Thiophene Derivatives

The thiophene scaffold is a common motif in a wide range of biologically active compounds. The functionalization of this compound provides a pathway to novel thiophene derivatives with potential applications in medicine and agriculture.

Insecticides: Research has shown that certain thiophene derivatives exhibit significant insecticidal activity. acs.orgnih.govmdpi.comresearchgate.net For instance, some diacylhydrazine and acylhydrazone derivatives containing a thiophene ring have demonstrated high efficacy against various insect larvae. mdpi.comresearchgate.net While the direct synthesis of these specific insecticides from this compound is not explicitly detailed, the synthetic strategies often involve the coupling of a substituted thiophene moiety with other chemical fragments. The versatility of this compound as a building block makes it a plausible starting point for the synthesis of new insecticidal compounds. Photoactivated insecticidal thiophene derivatives have also been isolated from natural sources, further highlighting the potential of this class of compounds in pest management. acs.orgnih.gov

Antimicrobial Agents: Thiophene derivatives have also been extensively investigated for their antimicrobial properties. frontiersin.orgnih.govnih.gov Various studies have reported the synthesis and evaluation of thiophene-based compounds against a range of bacteria and fungi. frontiersin.orgnih.govnih.gov The presence of a thiophene ring, often in combination with other heterocyclic systems or functional groups, can be crucial for antimicrobial activity. frontiersin.org For example, certain thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria. frontiersin.org The ability to synthesize a library of diverse thiophene derivatives from precursors like this compound is essential for structure-activity relationship (SAR) studies aimed at developing new and more effective antimicrobial agents.

Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Iodo 3 Methylthiophene

The comprehensive characterization of 2-Iodo-3-methylthiophene and its subsequent polymeric materials relies on a suite of advanced analytical techniques. These methodologies are crucial for verifying the molecular structure, assessing purity, and understanding the properties of materials derived from this compound.

Historical Context and Evolution of Research on 2 Iodo 3 Methylthiophene

Early Synthetic Approaches and Fundamental Reactivity Studies

The initial research on 2-iodo-3-methylthiophene was primarily focused on establishing reliable methods for its synthesis and understanding its basic chemical behavior. Early synthetic routes often involved direct iodination of 3-methylthiophene (B123197). One of the earliest reported methods involved the use of iodine in the presence of an oxidizing agent like nitric acid or mercuric oxide. For instance, the reaction of 3-methylthiophene with iodine and periodic acid dihydrate in acetic acid was shown to produce this compound in good yield. kyoto-u.ac.jp However, these methods sometimes suffered from a lack of regioselectivity, leading to the formation of isomeric byproducts, such as 5-iodo-3-methylthiophene, which could be difficult to separate. acs.org

Another common approach was the use of N-iodosuccinimide (NIS) as an iodinating agent. While effective, the reaction of 3-alkylthiophenes with NIS in solvents like acetic acid could also result in mixtures of 2-iodo and 5-iodo isomers. acs.org More refined methods were later developed to improve regioselectivity, such as the use of NIS activated with 4-toluenesulfonic acid in ethanol (B145695), which provides a cleaner and more efficient route to the desired product. thieme-connect.com A summary of early synthetic methods is presented in Table 1.

Table 1: Comparison of Early Synthetic Methods for this compound

| Reagents | Solvent | Key Features | Reference |

|---|---|---|---|

| Iodine, Nitric Acid | Not specified | One of the earliest methods, but can lead to side reactions. | acs.org |

| Iodine, Mercuric Oxide | Not specified | Offers good yields but involves toxic mercury compounds. | acs.org |

| Iodine, Periodic Acid Dihydrate | Acetic Acid | Provides good yields and is a relatively straightforward procedure. | kyoto-u.ac.jp |

| N-Iodosuccinimide (NIS) | Acetic Acid | Commonly used, but can produce isomeric mixtures. | acs.org |

| N-Iodosuccinimide (NIS), 4-Toluenesulfonic acid | Ethanol | An improved method offering higher regioselectivity and cleaner reaction. | thieme-connect.com |

The fundamental reactivity of this compound was quickly recognized as being highly valuable for the synthesis of more complex thiophene-containing molecules. The presence of the iodo group at the 2-position allows for a variety of important chemical transformations. One of the most fundamental is the formation of a Grignard reagent by reacting this compound with magnesium. dtic.milbeilstein-journals.org This organometallic intermediate serves as a versatile nucleophile in reactions with various electrophiles.

Furthermore, this compound proved to be an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, allow for the formation of carbon-carbon bonds with high precision. Early studies demonstrated the utility of this compound in Kumada, Suzuki, and Stille couplings, enabling the connection of the 3-methylthienyl unit to other aromatic or vinyl groups. beilstein-journals.orgcmu.edu This reactivity was crucial for the subsequent development of thiophene-based oligomers and polymers.

Transition to Advanced Catalytic and Polymerization Research

The well-established reactivity of this compound in cross-coupling reactions paved the way for its use in more advanced catalytic systems and, most notably, in polymerization chemistry. The goal shifted from synthesizing simple substituted thiophenes to constructing well-defined, long-chain conjugated polymers based on the 3-methylthiophene repeating unit. These poly(3-methylthiophene)s were of great interest due to their potential as conducting and semiconducting materials.

A significant breakthrough was the application of catalyst-transfer polycondensation methods, such as the Grignard Metathesis (GRIM) polymerization. In this approach, a dihalo-3-alkylthiophene monomer is treated with a Grignard reagent, and a nickel catalyst, such as Ni(dppp)Cl2, facilitates the chain-growth polymerization. cmu.eduacs.org While 2,5-dibromo-3-alkylthiophenes are commonly used, related monomers like 2-bromo-5-iodo-3-alkylthiophenes have also been employed to control the polymerization process. rsc.orgrsc.org The use of this compound derivatives in these polymerizations allows for the synthesis of regioregular poly(3-alkylthiophene)s, where the repeating units are connected in a consistent head-to-tail fashion. This regioregularity is critical for achieving the desired electronic properties in the final polymer. cmu.edu

Other transition metal-catalyzed polymerizations, such as Stille and Suzuki polycondensations, have also been extensively explored. researchgate.netresearchgate.netmdpi.com For these methods, this compound can be converted into a more elaborate monomer, for example, by introducing a stannyl (B1234572) or boronic ester group at the 5-position. These bifunctional monomers can then undergo polymerization in the presence of a palladium catalyst to yield high molecular weight, regioregular polymers. The choice of catalyst and reaction conditions plays a crucial role in controlling the polymer's molecular weight and dispersity. acs.org

Emergence in Organic Electronics and Advanced Materials Science

The successful synthesis of well-defined poly(3-methylthiophene)s and related oligomers, made possible by the chemistry of this compound, has been a driving force in the field of organic electronics. These materials possess unique optoelectronic properties, such as electrical conductivity and semiconductivity, which make them suitable for a variety of electronic device applications. beilstein-journals.orgresearchgate.net

Thiophene-based polymers and oligomers derived from this compound are now key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices (solar cells). researchgate.netresearchgate.netresearchgate.net In OFETs, these materials can act as the active semiconductor layer, transporting charge carriers. researchgate.net In OLEDs, they can function as light-emitting or charge-transporting layers. nih.gov For OPV applications, they are often used as the electron-donating material in the photoactive blend. mdpi.com

The performance of these organic electronic devices is highly dependent on the purity, regioregularity, and molecular weight of the thiophene-based polymer, all of which are controlled during the polymerization of monomers derived from this compound. cmu.edu The ability to tune the electronic properties of these materials through chemical modification of the thiophene (B33073) ring has further expanded their applications in advanced materials science, including sensors and electrochromic devices. researchgate.netevitachem.com The journey of this compound from a simple heterocyclic compound to a cornerstone building block for high-performance organic materials highlights the remarkable progress in the field of materials chemistry.

Future Research Directions and Unaddressed Challenges

Development of Greener and More Sustainable Synthetic Routes for Iodo-thiophenes

The synthesis of iodo-thiophenes, including 2-Iodo-3-methylthiophene, has traditionally relied on methods that are effective but often environmentally taxing. Future research is increasingly focused on developing more sustainable and "green" synthetic pathways. A primary challenge is the reliance on harsh reagents and solvents. thieme-connect.com

Key areas for future development include:

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This includes exploring catalytic C-H activation and functionalization, which avoids the need for pre-functionalized substrates.

Use of Benign Solvents: Shifting from chlorinated and other hazardous solvents to more environmentally friendly options like ethanol (B145695) or even water is a critical goal. thieme-connect.comnih.govnih.gov Research into micellar catalysis in aqueous media is a promising avenue. researchgate.net

Renewable Reagents: Investigating the use of "table salt" (sodium halides) as a source for electrophilic halogens represents a significant step towards greener chemistry. nih.govnih.gov This approach, often coupled with copper catalysis, provides a non-toxic and readily available alternative to traditional iodinating agents. nih.govnih.gov

Catalyst-Transfer Condensation Polymerization (CTCP): This method offers a more controlled and sustainable route to polythiophenes, as demonstrated in the synthesis of thiophene-based surfactants. nih.gov

A notable advancement in this area is the use of N-iodosuccinimide (NIS) activated by p-toluenesulfonic acid in ethanol, which provides a clean and efficient method for iodinating thiophene (B33073) derivatives without the need for extensive purification. thieme-connect.com

Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity

Achieving precise control over the position and spatial orientation of functional groups (regio- and stereoselectivity) is paramount for tailoring the properties of this compound derivatives. While significant progress has been made, the development of novel catalytic systems remains a key research frontier.

Future research directions include:

Palladium/Norbornene Cooperative Catalysis: This emerging strategy allows for the direct vicinal difunctionalization of thiophenes, installing two different functional groups at adjacent positions with high regioselectivity. nih.gov

Iridium-Based Catalysts: Systems combining [Ir(cod)(OMe)]2 with specific ligands have shown high, sterically-derived regioselectivity for the silylation of five-membered heteroarenes. researchgate.net

Chiral Brønsted Base Catalysis: For asymmetric synthesis, the use of chiral catalysts is essential. Recent work has demonstrated that chiral Brønsted bases can catalyze the asymmetric transformation of thiophene motifs, leading to products with excellent enantioselectivities. rsc.org

Ligand Development: The choice of ligand in metal-catalyzed reactions is crucial. For instance, in Grignard Metathesis (GRIM) polymerization, the ligand system can dictate the regioselectivity of the resulting poly(alkylthiophene). jcu.edu.au Similarly, the use of an arsine ligand has proven critical for the successful C4 and C5 difunctionalization of thiophenes. nih.gov

The challenge of controlling regioselectivity is particularly evident in the synthesis of polysubstituted thiophenes. thieme-connect.de The development of catalytic systems that can overcome the inherent reactivity patterns of the thiophene ring is a significant hurdle. nih.govthieme-connect.de

Integration into Multifunctional Advanced Materials with Tailored Properties

This compound is a valuable monomer for the synthesis of conjugated polymers, particularly polythiophenes, which are central to the field of organic electronics. numberanalytics.comcmu.edu Future research will focus on integrating these materials into more complex, multifunctional systems with precisely tailored properties.

Key research areas are:

Tuning Electronic and Optical Properties: The electronic and optical characteristics of thiophene-based polymers can be finely tuned by modifying the monomer structure and polymerization conditions. numberanalytics.comcnr.itcnr.it Introducing different substituents or altering the polymer backbone can modulate properties like conductivity, electrochromism, and luminescence. cnr.itcnr.itresearchgate.net

Processable Polymers: A significant challenge is improving the processability of these polymers. researchgate.net Strategies include introducing solubilizing alkyl or alkoxy substituents onto the thiophene ring. researchgate.netresearchgate.net

Nanoparticle Formulations: Processing thiophene-based polymers as nanoparticles in water can significantly improve the performance of devices like flexible solid-state electrochromic devices (ECDs). cnr.itcnr.it

Block Copolymers: The synthesis of coil-rod-coil triblock copolymers, for example, by combining poly(3-hexylthiophene) with other polymer blocks, opens up possibilities for creating materials with novel self-assembly behaviors and properties. nih.gov

The goal is to move beyond simple homopolymers to create sophisticated materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.com

In-depth Mechanistic Understanding of Complex Polymerization and Functionalization Reactions

A deeper understanding of the reaction mechanisms underlying the polymerization and functionalization of this compound is crucial for optimizing existing methods and designing new, more efficient synthetic strategies.

Unaddressed challenges and research directions include:

Grignard Metathesis (GRIM) Polymerization: While GRIM is a powerful method for producing regioregular polythiophenes, the precise role of the transition metal catalyst (e.g., nickel vs. palladium) in dictating the polymerization mechanism (chain-growth vs. step-growth) and the resulting polymer properties is still an active area of investigation. tdl.orgrsc.org Kinetic and computational studies are needed to elucidate the stability of reaction intermediates and the influence of side reactions. tdl.orgrsc.org

Halogen Dance Reactions: The base-catalyzed migration of halogen atoms on the thiophene ring, known as the "halogen dance," can complicate synthetic outcomes. researchgate.net Detailed mechanistic studies, including computational approaches, are necessary to understand and control these isomerizations and disproportionation pathways. researchgate.netdntb.gov.ua

Oxidative Addition Mechanisms: In cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a critical step. Understanding how the catalyst interacts with the growing polymer chain and the monomer is key to controlling the "living" character of the polymerization. tdl.org

Iodonium (B1229267) Salt Intermediates: In some coupling reactions, the formation of iodonium salts as reaction intermediates has been observed. acs.org A more thorough investigation of the role and reactivity of these species could lead to new synthetic methodologies.

Expanding Bio-Applications and Medicinal Chemistry Relevance for Novel Derivatives

Thiophene-containing molecules are prevalent in pharmaceuticals, exhibiting a wide range of biological activities. nih.govdntb.gov.ua Expanding the bio-applications and medicinal chemistry relevance of derivatives of this compound is a promising area for future research.

Future research will likely focus on:

Scaffolds for Drug Discovery: The thiophene nucleus serves as a versatile scaffold for developing new drugs. researchgate.net The iodo-substituent on this compound provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for biological screening. thieme-connect.com

Enzyme Inhibition: Halogenated thiophenes have been identified as inhibitors of enzymes such as cytochrome P450. Further investigation into the structure-activity relationships of novel derivatives could lead to the development of more potent and selective enzyme inhibitors.

Antimicrobial and Anticancer Agents: Thiophene derivatives have shown promise as antimicrobial and anticancer agents. nih.govdntb.gov.ua The synthesis and biological evaluation of new compounds derived from this compound could yield novel therapeutic leads.

Radioiodinated Imaging Agents: The introduction of a radioactive iodine isotope could allow for the development of novel brain imaging agents or other diagnostic tools. acs.org

The high chemical stability and ability of thiophene derivatives to penetrate cell membranes make them attractive candidates for medicinal chemistry applications. researchgate.net

Q & A

Basic Research Question

- Reagent Purity : Use ≥98% purity reagents (e.g., NIS, solvents) to minimize side products .

- Reaction Monitoring : Track progress via TLC (Rf values) or GC-MS.

- Workup Consistency : Standardize quenching, extraction, and drying steps.

- Characterization : Report yields, melting points, and spectral data (¹H NMR, ¹³C NMR, IR) as per guidelines .

Advanced Research Question

Implement kinetic profiling (e.g., in situ IR) to identify rate-determining steps. Compare batch-to-batch variability using statistical tools (e.g., ANOVA). For conflicting data, replicate experiments under identical conditions and audit raw data (e.g., NMR integration) .

How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives?

Advanced Research Question

Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophene () exhibit antibacterial properties modulated by electronic and steric factors. Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and bioassays (MIC determinations). Molecular docking can predict binding affinities to target enzymes (e.g., bacterial topoisomerases), but contradictions between in silico and in vivo results necessitate metabolic stability assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.